molecular formula C34H37NO9S B12421596 4'-Raloxifene-|A-D-glucopyranoside

4'-Raloxifene-|A-D-glucopyranoside

Cat. No.: B12421596
M. Wt: 635.7 g/mol
InChI Key: SMCKNNQQQOVEFY-JPLCMXNCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Raloxifene-|A-D-glucopyranoside involves the glucuronidation of Raloxifene at the 4’ position. This process typically requires the use of glucuronic acid derivatives and specific catalysts under controlled conditions . The detailed synthetic route and reaction conditions are often proprietary and can be found in patents such as US5567820A .

Industrial Production Methods

Industrial production of 4’-Raloxifene-|A-D-glucopyranoside follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of industrial-grade reagents and catalysts .

Chemical Reactions Analysis

Types of Reactions

4’-Raloxifene-|A-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 4’-Raloxifene-|A-D-glucopyranoside may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .

Properties

Molecular Formula

C34H37NO9S

Molecular Weight

635.7 g/mol

IUPAC Name

[6-hydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone

InChI

InChI=1S/C34H37NO9S/c36-19-26-30(39)31(40)32(41)34(44-26)43-24-11-6-21(7-12-24)33-28(25-13-8-22(37)18-27(25)45-33)29(38)20-4-9-23(10-5-20)42-17-16-35-14-2-1-3-15-35/h4-13,18,26,30-32,34,36-37,39-41H,1-3,14-17,19H2/t26-,30-,31+,32-,34-/m1/s1

InChI Key

SMCKNNQQQOVEFY-JPLCMXNCSA-N

Isomeric SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O

Origin of Product

United States

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